3β-HSD1 Enzyme Inhibition: 7-Hydroxyaristolochic Acid A Is Over 12-Fold Less Potent Than AA-II
A 2026 head-to-head enzyme inhibition study directly compared seven aristolochic acid congeners, including 7-hydroxyaristolochic acid A (AA VIIa), against human placental 3β-hydroxysteroid dehydrogenase 1 (h3β-HSD1). 7-Hydroxyaristolochic acid A exhibited the weakest inhibition in the panel, with an IC50 of 187.69 μM—approximately 12.8-fold higher (less potent) than AA-II (IC50 = 14.68 μM), the most potent inhibitor tested [1]. This quantitative ranking provides a clear differentiation metric for selecting this compound in studies where reduced h3β-HSD1 interference is desired or where structure-dependent potency gradients are being mapped.
| Evidence Dimension | Inhibitory potency against human 3β-HSD1 enzyme (IC50) |
|---|---|
| Target Compound Data | IC50 = 187.69 μM (7-Hydroxyaristolochic acid A) |
| Comparator Or Baseline | AA-II: IC50 = 14.68 μM; AA-IIIa: IC50 in intermediate range; Aristolone: IC50 intermediate |
| Quantified Difference | ~12.8-fold less potent than AA-II; at the lowest end of the potency spectrum among the seven AAs tested |
| Conditions | In vitro enzyme activity assay using human 3β-HSD1; JAr cell-based cellular inhibition assay; mixed/noncompetitive inhibition mode confirmed by enzyme kinetics |
Why This Matters
For researchers designing SAR studies or toxicological models of AA-induced steroidogenic disruption, this compound serves as a low-potency comparator that can define the full dynamic range of 3β-HSD inhibition across the AA congener series.
- [1] Yang Y, Ren X, Gong C, Wang L, Chen Z, Tang Y, Ge RS, Ying Y. Inhibitory effects and molecular mechanisms of Aristolochic acids on human and rat placental 3β-hydroxysteroid dehydrogenases. J Ethnopharmacol. 2026;364:121480. PMID: 41791623. View Source
